Siduron

Description

Contextualization of Siduron within Herbicide Science

Within the realm of herbicide science, this compound holds a specific niche as a selective pre-emergence herbicide primarily utilized for the control of annual grass weeds, particularly Digitaria species (crabgrass), in newly seeded or established cool-season turfgrasses such as bentgrass, bluegrass, orchardgrass, perennial ryegrass, redtop, smooth brome, and zoysiagrass. herts.ac.ukepa.govnih.gov Unlike many other substituted urea (B33335) herbicides that function as potent inhibitors of photosynthesis by interfering with photosystem II, this compound's primary phytotoxic effect appears to be associated with the inhibition of root growth in susceptible species. nih.govwalterreeves.com This selective action allows for the germination and establishment of desirable cool-season grasses while controlling target weeds. wisc.edu this compound is absorbed by the roots and translocated within the xylem of the plant. herts.ac.uknih.gov

Evolution of Research Perspectives on this compound

Early research on this compound, dating back to the 1960s, focused on establishing its selectivity and efficacy in controlling specific grass weeds in turfgrass. Studies demonstrated that warm-season grasses like bermudagrass (Cynodon dactylon), Zoysiagrass, and St. Augustine grass were significantly injured by this compound, while several cool-season grasses exhibited high tolerance. ucr.edu Greenhouse and field experiments in the 1970s and 1980s further investigated the differential susceptibility of various turfgrass species and cultivars to this compound. ucr.educambridge.org For instance, studies at the University of California, Riverside, explored the effects of environmental factors such as air temperature, root temperature, and light intensity on this compound toxicity to Kentucky bluegrass and Santa Ana bermudagrass, revealing that bermudagrass was more susceptible at higher temperatures. ucr.edu

Research also delved into the mechanism of action, noting that while other urea herbicides inhibit photosynthesis, this compound's effects were more closely linked to root growth inhibition. nih.govwalterreeves.com Studies using 14C-labeled this compound in barley and crabgrass indicated that this compound was absorbed by roots and shoots and translocated from roots to shoots, but no metabolites were detectable in barley plants after an 8-day absorption period. nih.govcambridge.org This suggested that this compound itself, rather than a metabolite, was responsible for the observed effects in these plants. cambridge.org

More recent research perspectives have expanded to include the environmental fate and behavior of this compound. Studies have investigated its adsorption and desorption characteristics in soils, particularly in relation to soil organic carbon. nih.gov Research has indicated that this compound has low sorption to soil and is considered moderately mobile with a potential to leach to groundwater. herts.ac.uknih.gov Microbial degradation has been identified as a major route of this compound disappearance in soil, with ring hydroxylation being an operative process in the soil environment, similar to metabolic pathways observed in animals. nih.gov

Furthermore, academic inquiry has begun to address the implications of combined pollution, examining the joint effects of this compound and heavy metals on non-target organisms like earthworms. researchgate.net These studies highlight the importance of understanding the ecological risks associated with herbicide use in conjunction with other environmental contaminants. researchgate.net

Here is a summary of key research findings on this compound's environmental behavior:

| Property | Finding | Source |

| Aqueous Solubility | Moderate | herts.ac.uk |

| Volatility | Volatile | herts.ac.uk |

| Soil Mobility | Moderate mobility, potential to leach to groundwater | herts.ac.uknih.gov |

| Soil Adsorption/Desorption | Low sorption, high mobility and bioavailability, correlated with SOC | nih.gov |

| Persistence in Soil and Water | Persistent | herts.ac.uk |

| Microbial Degradation | Major route of disappearance in soil, involves ring hydroxylation | nih.gov |

Current Academic Gaps and Future Research Directions on this compound

Despite the existing body of research on this compound, several academic gaps remain, pointing towards avenues for future investigation. A significant gap lies in fully elucidating the precise physiological and molecular mechanisms underlying the selective tolerance of cool-season grasses to this compound, especially given that its mode of action differs from other phenylurea herbicides. walterreeves.com While root growth inhibition in susceptible species has been observed, the exact molecular targets and pathways involved in this process require further detailed study. walterreeves.com

Another area requiring further research is the potential for this compound to exhibit antifungal properties, as suggested by preliminary studies. Exploring this potential could lead to applications beyond its traditional herbicidal use.

In terms of environmental fate and effects, while some studies on adsorption, desorption, and degradation exist, there are identified data gaps concerning the chronic toxicity of this compound to freshwater and marine/estuarine fish and aquatic invertebrates, as well as toxicity to aquatic vascular plants. epa.govregulations.govregulations.gov Additionally, a complete understanding of the environmental fate of major degradates identified in laboratory studies is needed for a more accurate assessment of long-term exposure. regulations.govregulations.gov Research on the combined effects of this compound with other common environmental pollutants, such as heavy metals, is also an emerging area that warrants further exploration to understand potential synergistic toxicities and ecological risks in complex contaminated environments. researchgate.net

Furthermore, while the technical material is known to be an isomeric mixture, the potential differences in the biological activity, environmental fate, and toxicity profiles of the individual cis- and trans-isomers of this compound could be a subject of more focused research. herts.ac.uknih.gov

Future research directions should also consider the potential for the evolution of resistance to this compound in target weed populations, a common challenge in herbicide science. frontiersin.orgcambridge.org Understanding the genetic and physiological basis of any developing resistance would be crucial for sustainable weed management strategies. frontiersin.orgcambridge.org

Addressing these academic gaps through rigorous research employing advanced analytical techniques, molecular biology tools, and ecological risk assessment methodologies will contribute to a more comprehensive understanding of this compound's behavior, effects, and potential applications.

Structure

2D Structure

3D Structure

Propriétés

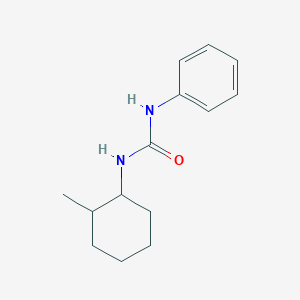

IUPAC Name |

1-(2-methylcyclohexyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVIIQLNUPXOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032474 | |

| Record name | Siduron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | Siduron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol to the extent of 10% or more in ethanol, dimethylacetamide, dimethylformamide, and methylene chloride., In dimethylacetamide 36.7, dimethylformamide 26, ethanol 16, isophorone 11.8, cellosolve 17.5, and methylene chloride 11.8 (all in g/100 mL) at 25 °C., In water, 18 mg/L at 25 °C | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.08 at 25 °C/25 °C | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.0X10-9 mm Hg at 25 °C | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

1982-49-6 | |

| Record name | 1-(2-Methylcyclohexyl)-3-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siduron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIDURON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Siduron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siduron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIDURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513S964LJO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

135 °C, CRYSTALS; MELTING POINT: 157-159 °C /TRANS-SIDURON/ | |

| Record name | SIDURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Mechanisms of Herbicidal Action and Plant Physiology

Elucidating the Primary Mode of Action of Siduron

Unlike many other substituted urea (B33335) herbicides that target photosynthesis, this compound's primary mode of action appears to be centered on inhibiting root development and affecting cellular processes crucial for growth.

A key phytotoxic symptom associated with this compound is the inhibition of root growth. Studies have shown that this compound significantly reduces root development in susceptible grass species. ucr.educambridge.orgcambridge.org Bermudagrass sprigs treated with this compound exhibited stunted roots with darkened tips, and while rooting eventually occurred, establishment was significantly delayed compared to untreated plants with vigorous root systems. ucr.edu This root inhibition is observed in susceptible bentgrass cultivars as well, with higher concentrations also reducing root growth in tolerant cultivars. cambridge.org

This compound stands apart from many other substituted urea herbicides because it is not a potent inhibitor of photosynthesis. nih.gov While other substituted ureas interfere with the photosynthetic electron transport chain, leading to chlorosis and disruption of energy production, this compound's phytotoxic symptoms are primarily linked to root growth inhibition rather than a direct impact on photosynthesis. cambridge.orgnih.gov Research on bentgrass treated with this compound showed no effect on leaf respiration or photosynthesis, further highlighting this distinction. cambridge.org

While the precise molecular targets and pathways of this compound are still areas of research, evidence suggests its interference with fundamental cellular processes beyond photosynthesis. The inhibition of root growth points towards potential disruption of cell division or cell wall synthesis, processes critical for root elongation and development. amazonaws.com Some research indicates that this compound may inhibit cell division. amazonaws.com Studies involving barley roots suggest that while this compound reduces the uptake of certain compounds, its primary effect might be disrupting their metabolism once absorbed, rather than solely impacting uptake mechanisms. ndl.go.jp

Distinctions from Photosystem II Inhibition by Other Substituted Urea Herbicides

Selective Toxicity and Species-Specific Responses to this compound

A defining characteristic of this compound is its selective toxicity, allowing for the control of certain weed species without causing significant injury to desirable turfgrasses. This selectivity is particularly valuable in turf management.

Cool-season turfgrass species, such as tall fescue ( Festuca arundinacea ), Kentucky bluegrass ( Poa pratensis ), and creeping bentgrass ( Agrostis stolonifera ), exhibit a high degree of tolerance to this compound. rutgers.edu Studies have demonstrated that these grasses remain uninjured even at relatively high application rates of this compound. ucr.edu This tolerance makes this compound a valuable tool for weed control during the establishment of cool-season turfgrasses, as it can be applied at the time of seeding without significantly hindering the germination and growth of the desired turf. rutgers.edutennessee.edugcmonline.comk-state.edu While some variations in tolerance among cultivars of creeping bentgrass and Kentucky bluegrass have been observed, generally, cool-season species show a strong resilience to this compound. ucr.edu

Here is a table summarizing the tolerance of some cool-season turfgrass species to this compound:

| Cool-Season Turfgrass Species | Tolerance Level to this compound | Notes |

| Tall Fescue (Festuca arundinacea) | High | Uninjured at rates up to 30 lbs. per acre in some tests. ucr.edu |

| Kentucky Bluegrass (Poa pratensis) | High | Uninjured at rates up to 30 lbs. per acre in some tests. ucr.edu |

| Creeping Bentgrass (Agrostis stolonifera) | Tolerant | Tolerant up to certain rates, though cultivar variations exist. ucr.edurutgers.edu |

In contrast to cool-season grasses, warm-season annual grasses, including crabgrass ( Digitaria spp.) and goosegrass ( Eleusine indica ), are susceptible to this compound. cambridge.orgnih.govrutgers.edu this compound is effectively used for the pre-emergence control of these weeds in turf. ucr.edurutgers.edutennessee.edu While this compound can be highly toxic to germinating seeds of crabgrass, its effect on established crabgrass seedlings may be less pronounced, primarily reducing root growth rather than shoot growth at higher rates. cambridge.org this compound is generally considered effective for reducing crabgrass and goosegrass populations, although its efficacy can vary and may be less consistent at lower rates compared to other herbicides. rutgers.edutennessee.eduosu.edu

Here is a table summarizing the susceptibility of some warm-season annual grasses to this compound:

| Warm-Season Annual Grass Species | Susceptibility Level to this compound | Notes |

| Crabgrass (Digitaria spp.) | Susceptible | Effectively controlled pre-emergence. ucr.edurutgers.edutennessee.edu Highly toxic to germinating seeds. cambridge.org |

| Goosegrass (Eleusine indica) | Susceptible | Controlled pre-emergence, though efficacy may vary. rutgers.edutennessee.eduosu.edu |

Differential Absorption and Translocation in Plants

This compound is primarily absorbed by the root system of plants, with less absorption occurring through foliage and stems. nih.govechemi.com Once absorbed, experimental evidence indicates that this compound is translocated upward within the plant through the xylem, following the transpiration stream. nih.govechemi.comlsuagcenter.comwordpress.com This upward movement means that the herbicide accumulates at the ends of the xylem system, such as in leaf edges. wordpress.com Symptoms of toxicity often appear first in older leaves and progress towards the center of the plant. wordpress.com

Studies have shown that while this compound is readily absorbed by roots and translocated in the xylem, there is only moderate absorption by foliage with little to no translocation from treated leaves. lsuagcenter.com

Intra-Species and Cultivar-Specific Selectivity of this compound

A key characteristic of this compound is its selective toxicity, particularly between cool-season and warm-season grasses. ucr.edu Warm-season grasses like common and hybrid bermudagrass (Cynodon dactylon), Zoysiagrass (Zoysia japonica), and St. Augustine grass (Stenotaphrum secundatum) have shown susceptibility to this compound, even at relatively low rates. ucr.edu In contrast, several cool-season grasses, including Kentucky bluegrass and tall fescue, have demonstrated high tolerance, remaining uninjured at significantly higher rates. ucr.edu Creeping bentgrass (Agrostis stolonifera) has also shown tolerance, although some cultivars may be sensitive. ucanr.eduucr.edu

Research suggests that this differential tolerance between cool- and warm-season grasses is not primarily due to differential rates of absorption. ucr.edu However, observations indicate that tolerance to this compound can vary among cultivars within the same cool-season grass species, such as creeping bentgrass and Kentucky bluegrass. ucr.edu These cultivar-specific responses have not always been consistent across different locations, suggesting that environmental factors, soil types, management practices, or growth stages may play a role in influencing tolerance. ucr.edu

Studies on intraspecific selectivity with other herbicides have shown that factors like cuticular wax deposition can influence herbicide absorption and tolerance among cultivars. cambridge.org While this has not been explicitly detailed for this compound in the provided texts, it highlights a potential mechanism for cultivar-specific differences.

Plant Metabolism and Translocation of this compound

Root and Shoot Absorption Dynamics in Target and Non-Target Plants

This compound is predominantly absorbed by plant roots. nih.govechemi.com Studies using 14C-labeled this compound have shown that it is absorbed by both the roots and shoots of plants like barley and crabgrass. cambridge.org The primary route of uptake is from the soil solution, where the herbicide is available for root absorption. rutgers.edu The development of the root system can influence the extent of pesticide uptake from the soil. nih.gov

Xylem Translocation Patterns

Once absorbed, this compound is translocated upward through the xylem in the transpiration stream. nih.govechemi.comlsuagcenter.comwordpress.com This means that movement is from the roots to the shoots and leaves. lsuagcenter.comcambridge.org Experimental evidence confirms this xylem-limited translocation. nih.govechemi.com The herbicide accumulates at the points of transpiration, such as the leaf margins. wordpress.com Studies with 14C-labeled this compound in barley and crabgrass have specifically shown translocation from roots to shoots but not from shoots to roots. cambridge.org

Detection and Identification of this compound Metabolites in Plant Tissues

Research investigating the metabolism of 14C-labeled this compound in barley plants over an 8-day absorption period did not detect any metabolites. nih.govcambridge.orgagropages.comchemicalbook.com This suggests that barley may not extensively metabolize this compound within this timeframe, or that metabolites are present at levels below the detection limits of the methods used.

While plant metabolism data for this compound is limited in the provided sources, studies in animals (dogs and rats) have shown that this compound undergoes hydroxylation on both the phenyl and cyclohexyl rings, followed by glucuronide conjugation. nih.gov A proposed metabolic pathway in animals involves initial hydroxylation at either the para position of the phenyl nucleus or the 4 position of the 2-methylcyclohexyl moiety, followed by further hydroxylation to form a dihydroxylated compound. nih.gov Microbial degradation in soil has also been reported, with ring hydroxylation potentially occurring in the soil environment as well. nih.gov

Influence of Environmental Factors on Plant Uptake and Activity

Environmental factors can significantly influence herbicide performance, including uptake and activity. horticulture.com.au Factors that favor plant growth generally also favor herbicide performance. horticulture.com.au

Temperature can affect the uptake and action of many herbicides. horticulture.com.au Warm temperatures, below 35°C, can increase the uptake rate of herbicides, although the total quantity absorbed may not be affected. horticulture.com.au Warm temperatures also accelerate plant processes, which can speed up the action of applied herbicides. horticulture.com.au Studies on this compound toxicity to Kentucky bluegrass and bermudagrass have shown that toxicity to bermudagrass was greater at higher temperatures (30/20°C day/night) compared to lower temperatures (22/15°C). ucr.edu Root temperature, however, did not affect bermudagrass toxicity in these studies. ucr.edu

Light intensity can also play a role. In controlled environment studies, bermudagrass injury from this compound was decreased by low light intensity. ucr.edu

Soil moisture is crucial for the availability of soil-applied herbicides like this compound for root absorption. rutgers.eduhorticulture.com.au Moisture stress can reduce water movement (translocation) in the plant and lead to thicker cuticles, potentially reducing herbicide absorption. horticulture.com.au Conversely, adequate soil moisture is important for optimal uptake and translocation. horticulture.com.au

Soil properties, such as soil texture and organic matter levels, can affect the adsorption and availability of pre-emergence herbicides in the soil solution. rutgers.eduhorticulture.com.au High organic matter can adsorb herbicides, reducing their concentration in the soil solution and thus their uptake by plants.

Other environmental stresses, including those from pests, diseases, or nutrient deficiencies, can also affect plant growth and herbicide effectiveness. horticulture.com.auucanr.edu Applying herbicides when target plants are not stressed is generally recommended for better performance. horticulture.com.au

Iii. Environmental Fate and Transport Studies of Siduron

Degradation Pathways in Soil and Water Systems The dissipation of siduron in the environment occurs through various processes, with degradation playing a significant role.

Formation and Identification of Degradates this compound degrades slowly under laboratory conditions across various degradation routes, and degradates are not expected to form in significant quantitiesepa.gov. However, some degradates have been identified or detected. In soil, this compound has been reported to degrade slowly to 2-methylcyclohexylamine (B147291) and two unidentified compoundsamazonaws.com. Metabolites separated on thin-layer plates in soil studies had the same characteristics as those identified in urinenih.gov. One primary degradate was detected at up to 8.1% of the applied radioactivity in two tested soils, and 2-methylcyclohexylamine, a secondary degradate, accounted for 2.1% of the applied radioactivityepa.gov. Other potential degradates mentioned in the context of related compounds or metabolic processes include methylcyclohexylurea and phenylureaagropages.com.

Here is a table summarizing some identified or detected degradates:

| Degradate Name | Detection Location | Notes |

| 2-methylcyclohexylamine | Soil | Secondary degradate, accounts for 2.1% epa.gov |

| Unidentified Compound 1 | Soil | Detected at up to 8.1% epa.gov |

| Unidentified Compound 2 | Soil | Detected at up to 8.1% epa.gov |

| Methylcyclohexylurea | Soil | Reported as a metabolite agropages.com |

| Phenylurea | Soil | Reported as a metabolite agropages.com |

Mobility and Accumulation in Environmental Compartments The mobility and persistence of this compound influence its potential to move through soil and accumulate in different environmental compartments.

Soil Mobility and Potential for Leaching to Groundwater this compound is classified as having moderate mobility in soil based on estimated Koc values ranging from 330 to 420nih.govechemi.com. Koc values between 175 and 268 have also been reported, also indicating moderate mobilityamazonaws.comregulations.gov. This compound is considered moderately resistant to leachingechemi.com. Its movement is least pronounced in soils with high clay or organic matter content and greatest in sandy soilsechemi.com. The potential for this compound to reach groundwater is considered high due to its mobility and persistenceherts.ac.ukregulations.gov. A Pesticide Leaching Potential (PLP) Index of 53 for foliar application and 57 for soil application has been calculated for this compound, where values between 0 and 100 indicate no and maximum leaching potential, respectivelyechemi.com. Terrestrial field studies in California have shown this compound leaching 6 to 12 inches in depth in a sandy loam soilepa.gov. From 1971 to 1991, 182 US wells were tested for this compound, with no trace of the compound foundechemi.com. However, its persistence and mobility suggest a potential for groundwater contaminationmsu.edu.

The estimated Henry's Law constant for this compound is 6.8 x 10^-11 atm-cu m/mole, indicating that it is expected to be essentially nonvolatile from water and moist soil surfaces nih.govechemi.com. Volatilization from dry soil surfaces is also not expected based on its vapor pressure echemi.com.

This compound has the potential to accumulate in soil over time due to its persistence in the environment regulations.govepa.gov.

Here is a table summarizing key mobility and persistence data:

| Property | Value | Mobility/Persistence Rating |

| Koc | 330-420 mL/g nih.govechemi.com; 175-268 mL/g amazonaws.comregulations.gov | Moderate Mobility nih.govechemi.com |

| Aqueous Solubility | 18 mg/L at 25 °C echemi.com | Moderate Solubility amazonaws.com |

| Aerobic Soil Half-life | 90-150 days echemi.com; 617-694 days regulations.gov | Persistent herts.ac.uk |

| Anaerobic Half-life | 365 days regulations.gov | Persistent |

| Hydrolysis | Resistant amazonaws.comechemi.comregulations.gov | Stable amazonaws.com |

| Photolysis (Water/Soil) | Resistant amazonaws.comechemi.comregulations.gov | Stable amazonaws.com |

| Volatility | Essentially Nonvolatile nih.govechemi.com | High (low volatility) amazonaws.com |

| Leaching Potential | Moderate Resistance echemi.com; High Potential herts.ac.ukamazonaws.com | High amazonaws.com |

Adsorption and Desorption Characteristics in Soils, including Influence of Soil Organic Carbon

This compound's interaction with soil particles, specifically its adsorption and desorption characteristics, plays a significant role in its mobility and availability in the soil environment. This compound is expected to adsorb to suspended solids and sediment based on its estimated Koc values nih.govechemi.com. The organic carbon content of soil has been identified as a key factor influencing the adsorption of herbicides researchgate.netacs.org.

This compound is considered to have moderate mobility in soil, with reported Koc values ranging from 175 to 268 regulations.gov. Another study predicted a Koc of 420, while an estimation method based on molecular connectivity indices using a log Kow of 3.80 resulted in an estimated Koc of 330 echemi.com. According to a classification scheme, these Koc values suggest moderate mobility in soil echemi.com.

Research indicates a direct and positive correlation between the adsorption coefficient (Kd) and organic carbon content in soil researchgate.net. This suggests that soils with higher organic carbon content are likely to exhibit stronger adsorption of this compound, potentially reducing its mobility.

Off-site Transport Mechanisms (Runoff, Leaching, Drift)

This compound can be transported off-site through various mechanisms, including runoff, leaching, and drift, depending on soil type, site conditions, and meteorological factors epa.gov.

Runoff: As a pesticide applied to soil, this compound can be transported via surface runoff, potentially contaminating adjacent surface water bodies siteone.comwrc.org.za. The potential for runoff is influenced by factors such as solubility, field dissipation half-life, and Koc ca.gov.

Leaching: this compound is considered mobile in soil, and there is a potential for it to reach ground and surface water through leaching regulations.gov. Terrestrial field studies have shown this compound leaching to depths of 6 to 12 inches in a loamy sand and 12 to 18 inches in a sandy loam under bare soil conditions epa.gov. The prerequisites for leaching include the compound dissolving in soil solution and its sorption characteristics cabidigitallibrary.org. Soil moisture content, evapotranspiration, pore size, and pore-size distribution also influence leaching cabidigitallibrary.org.

Drift: Spray drift from treated areas can also contribute to the off-site transport of this compound siteone.com. Applying the herbicide when weather conditions favor drift should be avoided siteone.com.

Persistence and Half-Life Determination in Various Matrices

This compound is characterized by its persistence in the environment regulations.govherts.ac.uk. It is resistant to hydrolysis and photolysis in both water and on soil surfaces echemi.comregulations.gov.

Microbial degradation is a primary process for this compound dissipation in soil and water nih.govechemi.com. The half-life of this compound in soil has been reported to range from 90 to 150 days echemi.com. Field studies have indicated a measured field half-life of 90 days nih.gov. Another source reports a half-life in soil of 4 to 5 months siteone.com. Under laboratory conditions, this compound has shown resistance to soil metabolism under aerobic conditions with half-lives ranging from 617 to 694 days, and under anaerobic conditions with a half-life of 365 days regulations.gov.

In water, microbial degradation is also expected to occur, with a reported half-life ranging from 120 to 150 days nih.govechemi.com. Hydrolysis may occur under acidic or alkaline conditions echemi.com. Persistence in water and sediment is assessed based on aquatic half-lives ca.gov. Pesticides are categorized as having low, intermediate, or high persistence based on aquatic half-lives . A half-life greater than 100 days is considered high persistence ca.gov.

The Henry's Law constant for this compound is estimated to be 6.8X10-11 atm-cu m/mole, indicating that it is expected to be essentially nonvolatile from water and moist soil surfaces nih.govechemi.com. Volatilization from dry soil surfaces is also not expected based on its vapor pressure echemi.com.

While this compound degrades slowly, the major routes of dissipation include movement in soils and sediments, and dilution epa.gov.

Data Table: this compound Persistence in Soil and Water

| Matrix | Process | Half-Life Range (Days) | Notes | Source |

| Soil | Microbial Degradation | 90 - 150 | Expected | echemi.com |

| Soil | Field Half-life | 90 | Measured | nih.gov |

| Soil | Overall Half-life | 120 - 150 (4-5 months) | Reported range | nih.govsiteone.com |

| Soil | Aerobic Metabolism | 617 - 694 | Laboratory conditions | regulations.gov |

| Soil | Anaerobic Metabolism | 365 | Laboratory conditions | regulations.gov |

| Water | Microbial Degradation | 120 - 150 | Expected | nih.govechemi.com |

| Water | Hydrolysis | - | May occur under acidic or alkaline conditions | echemi.com |

Data Table: this compound Soil Mobility

| Parameter | Value Range | Mobility Classification | Source |

| Koc | 175 - 268 | Moderate | regulations.gov |

| Koc (Predicted) | 420 | Moderate | echemi.com |

| Koc (Estimated) | 330 | Moderate | echemi.com |

Iv. Ecotoxicological Assessments and Ecological Risk

Toxicity to Non-Target Organisms

The toxicity of siduron to organisms other than its intended weed targets is a key aspect of its ecological risk assessment. Research has focused on its effects on birds, aquatic life, soil microorganisms, and earthworms.

Avian Toxicity Studies and Dietary Effects

This compound is generally classified as practically non-toxic to birds on an acute oral or dietary exposure basis based on studies with species like the Northern bobwhite quail ( Colinus virginianus) and mallard duck. epa.govagropages.com Acute oral toxicity assessments in Northern bobwhite quail showed no mortality at doses up to 2250 mg a.i./kg-bw, resulting in an LD50 > 2250 mg a.i./kg-bw. epa.gov Sub-acute dietary studies with mallard ducks and Northern bobwhite quail yielded LC50 values of > 2250 ppm a.i. and > 5620 ppm a.i., respectively, with no mortality observed at the highest tested doses. epa.govagropages.com

However, concerns have been raised regarding potential long-term dietary exposures, particularly for birds whose diet consists solely of treated short grass. amazonaws.com The EPA has evaluated bird reproductive toxicity studies and indicated possible endocrine system-related effects, including abnormal egg production, reductions in eggs laid, abnormal embryos, and abnormal hatchlings. amazonaws.com

Aquatic Organism Toxicity (Fish, Aquatic Invertebrates, Algae, Vascular Plants)

This compound is considered moderately toxic to fish and other aquatic organisms. herts.ac.ukamazonaws.com Acute toxicity data for fish and aquatic invertebrates are available, but data for chronic risk to these organisms are limited. epa.gov Toxicity data from other phenylurea compounds have been used to estimate chronic risk to fish, aquatic invertebrates, and aquatic vascular plants. epa.gov

For non-vascular aquatic plants like green algae (Selenastrum capricornutum), a 5-day EC50 of 220 ppb a.i. and a NOAEC of 24 ppb a.i. have been reported. epa.gov While no toxicity data for vascular aquatic plants were submitted in one assessment, a comparison to chemicals with similar aquatic algae toxicity profiles suggested that vascular plants might be up to 10 times more sensitive than non-vascular plants. epa.gov Another source reports an EC50 (120 h) for Selenastrum capricornutum of 250 mg/l. agropages.com

Data on the toxicity of biocidal substances, including some pesticides, to aquatic organisms (fish, invertebrates, algae, and sewage treatment plant microorganisms) indicate that over 50% of parent compounds tested showed high toxicity (L(E)C50 ≤ 1 mg/L) for fish, invertebrates, and algae. nih.gov However, over 60% were not toxic to sewage treatment plant microorganisms. nih.gov

Soil Microorganism Community Impacts

This compound has been reported to be toxic to soil microorganisms. researchgate.netresearchgate.net Studies have shown that this compound can suppress the growth of certain soil bacteria, such as Azotobacter sp., and algae like Chlorella vulgaris. cambridge.org However, it has been observed to have no effect on actinomycetes, filamentous fungi, soil ciliates, and other algae. cambridge.org Specific microorganisms like Thiobacillus thioparus, Euglena gracilis, and Streptomyces griseus were not affected by this compound exposure. cambridge.org Degradation products of this compound, such as 2-methylcyclohexylamine (B147291) and aniline (B41778), can also influence soil microflora, with 2-methylcyclohexylamine suppressing Azotobacter chroococcum and soil ciliates, and aniline depressing the growth of certain Aspergillus species while not affecting others. cambridge.org

While some studies on other herbicides have shown minimal non-target effects on soil microbial communities at recommended doses, the effects of many herbicides, including this compound, on these communities require further investigation, particularly at higher doses and application frequencies. dpi.qld.gov.au The impact of environmental disturbances can be stronger than that of individual or combined pesticide active ingredients on soil microbial endpoints. peercommunityjournal.org

Earthworm (Eisenia fetida) Responses to this compound Exposure

This compound has been reported to be toxic to earthworms, including Eisenia fetida. researchgate.netresearchgate.net Studies have investigated the effects of this compound on earthworms at both lethal and sublethal concentrations, focusing on endpoints such as survival rate, DNA damage, and biomarker responses. researchgate.netresearchgate.netresearchgate.netnih.govnih.govdntb.gov.uadntb.gov.uaconicet.gov.ar

Exposure to this compound has been shown to induce significant damage to DNA in E. fetida coelomocytes, particularly at higher concentrations. researchgate.netresearchgate.netresearchgate.netnih.gov For instance, a significant increase in tail DNA percentage (TDNA %) was observed compared to controls, and tail moments (TM) were significantly increased at the highest tested this compound concentration of 7.2 μg cm⁻². researchgate.netresearchgate.netnih.gov

Biomarker responses in E. fetida exposed to this compound have also been studied. nih.govdntb.gov.uadntb.gov.ua For example, individual this compound exposure has exhibited significant down-regulation in the expression of genes like MT (metallothionein) and Hsp70 (Heat Shock Protein 70), although the effect on Hsp70 was only significant at the highest concentration tested. researchgate.net

Joint Toxic Effects with Co-occurring Pollutants

Environmental contaminants often occur as mixtures, and their combined effects can be more toxic than individual substances. researchgate.netnih.gov Studies have investigated the joint toxic effects of this compound with other pollutants, particularly heavy metals like cadmium, on non-target organisms such as earthworms. researchgate.netresearchgate.netnih.govnih.govdntb.gov.uadntb.gov.uanih.govresearchgate.net

Synergistic and Antagonistic Interactions with Heavy Metals (e.g., Cadmium)

The co-occurrence of this compound and heavy metals like cadmium (Cd) is expected in urban soils due to the widespread use of herbicides and extensive heavy metal contamination. researchgate.netresearchgate.net Studies on Eisenia fetida have demonstrated that the combined exposure to this compound and cadmium can result in complex toxicological interactions, including both synergistic and antagonistic effects, depending on the concentrations and the specific endpoint measured. researchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.gov

In studies evaluating DNA damage in E. fetida coelomocytes using the CI-isobologram model, combinations of this compound and Cd indicated significant synergism (CI < 1) at lower effect levels and significant antagonism (CI > 1) at higher effect levels. researchgate.netresearchgate.netnih.gov This suggests a potential increased risk associated with the co-occurrence of these chemicals at certain exposure levels. researchgate.netnih.gov

Research using a battery of sub-lethal biomarkers and the Biomarker Response Index (BRI) in E. fetida exposed to this compound and Cd for 28 days also showed integrated toxicity increased under joint treatments compared to individual exposures. nih.gov The Concentration Addition Index (CAI) indicated antagonism at relatively lower effects, transforming to slight synergism with increasing effects, while the Effect Addition Index (EAI) suggested an additive joint effect across the tested range of effect levels. nih.gov

At the molecular level, combined this compound and Cd exposure in E. fetida has revealed nearly additive effects at lower effect levels and significant synergistic effects at higher effect levels for the expression of genes like MT and Hsp70. researchgate.net

These findings highlight the importance of considering the joint toxic effects of this compound with other environmental contaminants when assessing ecological risk, as the combined exposure can lead to different and potentially more severe outcomes than exposure to individual substances. researchgate.netnih.govnih.govresearchgate.net

Impact on Soil Enzyme Activity and Microbial Communities in Combined Pollution Scenarios

The co-existence of herbicides like this compound and heavy metals is common in urban soils, posing a potential adverse impact on microbial functional processes researchgate.net. Studies have investigated the response of soil microbial communities to contaminants, including the effects of this compound researchgate.net.

Research indicates that this compound can affect soil microbial functions researchgate.net. Furthermore, the sensitivity of soil microbial community functioning to the addition of this compound can be significantly increased by heavy metal contamination researchgate.net. For instance, studies using soils with contrasting heavy metal contamination levels showed that heavy metal contamination significantly increased the sensitivity of microbial community functioning to this compound researchgate.net. Parameters such as nitrogen and carbon mineralization and alkaline phosphatase activity have been identified as sensitive to the addition of this compound researchgate.net.

In combined pollution scenarios involving heavy metals and this compound, significant joint effects on organisms have been observed nih.gov. The ecological risks of this compound in combined polluted soils can be determined by the joint toxicity of this compound and heavy metals to organisms nih.gov.

Ecological Risk Characterization and Assessment Methodologies

Ecological risk assessment characterizes the potential adverse effects a pesticide can have on animals and plants, typically based on studies describing acute and chronic effects for different species epa.gov. The Risk Quotient (RQ) approach is a commonly used method to estimate the potential for adverse effects associated with pesticide use epa.govchemsafetypro.comepa.gov.

The RQ approach compares exposure concentrations to toxicity endpoints epa.govchemsafetypro.com. Specifically, estimated environmental concentrations (EECs) are divided by acute and chronic toxicity values to calculate RQs epa.govchemsafetypro.com. These RQs are then compared to regulatory Levels of Concern (LOCs) epa.govchemsafetypro.com. If the RQs exceed the LOCs, it is presumed there is a potential to affect species in that taxa epa.gov. This deterministic approach is a simple, screening-level estimate used to identify high- or low-risk situations epa.gov.

The formula for calculating the Risk Quotient (RQ) is:

RQ = Exposure / Toxicity chemsafetypro.com

Here, "Exposure" refers to the estimated environmental concentration (EEC), and "Toxicity" refers to an effect level or endpoint obtained from ecotoxicity testing, such as an LC50 or NOEC chemsafetypro.com. RQs can be calculated for various routes and exposure durations chemsafetypro.com.

Despite available ecotoxicity data for some organisms, data gaps exist for this compound, particularly concerning chronic toxicity for freshwater and marine/estuarine fish and aquatic invertebrates, as well as toxicity to aquatic vascular plants epa.govregulations.gov. There is also no acceptable two-generation mammalian reproduction study available for this compound epa.govregulations.gov.

The toxicology database for this compound is considered incomplete, with specific studies required, including a reproduction and fertility effects study regulations.gov. Chronic and carcinogenicity studies are also considered data gaps regulations.gov. While a rat reproduction study did not report treatment-related effects in adults or pups up to the highest dose tested, few parameters were assessed in this study, rendering it unacceptable according to current guidelines regulations.gov.

Due to the data gaps in chronic toxicity for certain aquatic organisms and the lack of an acceptable mammalian reproduction study, toxicity data from other phenylurea compounds structurally and mechanistically similar to this compound have been used to estimate chronic risk to fish, aquatic invertebrates, and aquatic vascular plants epa.govregulations.gov. This extrapolation is used to address the data gaps when specific this compound data are unavailable regulations.gov.

V. Resistance Development and Management Strategies

Documented Cases of Siduron Resistance in Weed Biotypes

While the provided search results discuss herbicide resistance in general and mention this compound in the context of its mode of action and use in turfgrass, specific documented cases of weed biotypes developing resistance solely to this compound are not explicitly detailed within these snippets. The literature broadly addresses the issue of herbicide resistance evolving due to repeated use of herbicides with the same mode of action, leading to selection pressure on weed populations. weedscience.orghracglobal.comresearchgate.net The development of resistance is a natural, inheritable ability within a weed population to survive a herbicide treatment that would normally be effective. hracglobal.comcroplife.org.au

Genetic Basis of Tolerance and Resistance Mechanisms

Herbicide resistance in weeds can arise from genetic alterations. These can include mutations in cellular genes or acquired genes that modify the herbicide target site, preventing the herbicide from binding effectively. microbiologyclass.net Target site resistance is a common mechanism. croplife.org Alternatively, resistance can involve mechanisms that reduce the concentration of the herbicide at its target site, such as enzymatic inactivation or efflux pumps. microbiologyclass.net

Implications for Weed Management Programs and Herbicide Rotation

The evolution of herbicide resistance has significant implications for weed management programs. Repeated reliance on herbicides with the same mode of action imposes strong selection pressure, increasing the frequency of resistant individuals in a weed population to the point where the herbicide becomes ineffective. weedscience.orghracglobal.comresearchgate.net This necessitates a shift from programs based solely on single-year economic thresholds to multifaceted, long-term strategies. researchgate.netriversedgewest.org

Herbicide rotation is a common strategy intended to reduce selection pressure by alternating herbicides with different modes of action. weedscience.orgcroplife.org.auadvancedsciencenews.com However, the effectiveness of herbicide rotation alone in mitigating resistance is debated, as some research suggests limited decreases in resistance frequency over time even without continuous herbicide selection. advancedsciencenews.com

Strategies for Mitigating Resistance Evolution

Mitigating the evolution of herbicide resistance requires a diversified approach that reduces selection pressure and minimizes the spread of resistant biotypes. croplife.org.auriversedgewest.org Key strategies include:

Diversifying Weed Control Techniques: Integrating cultural, mechanical, and biological control methods alongside herbicides is crucial. hracglobal.comresearchgate.netriversedgewest.org This reduces reliance on herbicides and lowers selection pressure.

Herbicide Mode of Action Rotation and Mixtures: Rotating herbicides with different modes of action within and across years is recommended. weedscience.orgcroplife.org.au Applying tank mixes of compatible herbicides with multiple effective modes of action on the target weed is also a key strategy. croplife.org.aupesticidestewardship.org

Reducing the Weed Seedbank: Preventing weed seed production and reducing the number of weed seeds in the soil seedbank is fundamental to resistance management. researchgate.netriversedgewest.org This can be achieved through various methods, including controlling weed escapes before they set seed. weedscience.org

Using Herbicides Judiciously: Applying labeled herbicide rates at recommended weed sizes ensures high levels of weed control, reducing the number of surviving weeds that could be resistant. croplife.org.auriversedgewest.org Avoiding the use of herbicides with a high resistance risk on dense weed populations can also be beneficial. croplife.org.au

Monitoring and Early Detection: Routinely scouting fields and monitoring for resistant populations allows for timely intervention and prevents the widespread establishment of resistant biotypes. researchgate.netfiveable.me

Implementing an Integrated Weed Management (IWM) program that incorporates these diverse strategies is essential for delaying the onset of resistance and ensuring the long-term effectiveness of herbicides like this compound. croplife.org.auoregonstate.edu

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16116 nih.gov |

Data Tables

Based on the information found, a direct data table showing documented cases of this compound resistance in specific weed biotypes with detailed findings is not available in the provided snippets. However, the genetic basis section mentions research on this compound tolerance in foxtail barley.

Table 1: Genetic Basis of this compound Tolerance in Foxtail Barley

| Trait Studied | Species | Genetic Control | Source |

| This compound Tolerance | Foxtail barley (Hordeum jubatum L.) | Controlled by at least three dominant complementary major genes | Schooler et al. (1972) cambridge.org |

Vi. Analytical Methodologies for Siduron Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a widely used separation technique that allows for the isolation and measurement of Siduron from complex samples. Various chromatographic methods, coupled with suitable detectors, have been developed for this compound analysis.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet/Visible (UV/Vis) detector is a frequently employed method for the analysis of this compound. This technique is suitable for the separation and quantification of this compound in different matrices, including water. nih.govepa.govepa.gov

An EPA method (EPA-OGWDW/TSC 532) utilizes HPLC with a UV/Vis detector for the analysis of this compound in drinking water, with a reported detection limit of 0.067 ug/L. nih.gov Another EPA method (EPA 632) also employs HPLC for this compound analysis in municipal and industrial wastewater. nih.gov

In one study, quantitation of this compound Technical in freshwater was performed by liquid chromatography using a UV/VIS detector and the external standard technique. epa.gov The method involved a mobile phase composed of 700 mL acetonitrile (B52724) and 300 mL water. epa.gov A primary analytical stock solution was prepared by dissolving this compound Analytical (99.7% purity) in acetonitrile, and a secondary stock solution was prepared by diluting the primary stock with the mobile phase. epa.gov The limit of detection for this compound in this freshwater analysis was calculated as 0.026 mg/L. epa.gov

HPLC with UV detection has been used for the analysis of polar and thermally labile herbicides, with optimal UV absorption often observed at 240 nm. researchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers enhanced sensitivity and selectivity for this compound analysis, particularly in complex matrices. This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.

A USGS method (USGS-NWQL O-2060-01) utilizes HPLC-mass spectrometry for the analysis of this compound in water, with a detection limit of 0.0084 ug/L. nih.gov LC-MS/MS is also used for the simultaneous analysis of multiple pesticides, including this compound, in various matrices like rice and drinking water. thermofisher.comthermofisher.comglsciences.com

In one application, LC-MS/MS was used for the simultaneous screening and quantitation of 160 pesticides, including this compound, in rice. thermofisher.com The method involved QuEChERS extraction followed by LC-MS/MS analysis using a C18 column. thermofisher.com Another study demonstrated the use of Fast-HPLC coupled with LC-MS/MS for the analysis of this compound and other pesticides in drinking water at sub-ppb concentrations, achieving run times of six minutes. thermofisher.com

HPLC-MSn techniques have also been developed for the determination of pesticides in surface waters, often involving a solid phase extraction (SPE) step prior to analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including degradation products of this compound. While this compound itself may be less amenable to GC without derivatization due to its nature, GC-MS is valuable for analyzing its breakdown products.

Analysis of degradation products often presents analytical challenges due to varying polarity and volatility. spectroscopyonline.com GC-MS has been successfully utilized for the analysis of degradation products of various compounds, including organophosphorus nerve agents, which require derivatization for GC analysis. spectroscopyonline.commdpi.com

Studies on this compound metabolism indicate that it undergoes hydroxylation, forming hydroxylated metabolites. nih.gov These metabolites could potentially be analyzed by GC-MS after appropriate derivatization to increase their volatility. While direct application of GC-MS for this compound degradation product analysis was not explicitly detailed in the provided snippets, the general applicability of GC-MS for analyzing degradation products of various pesticides and organic compounds is well-established. spectroscopyonline.commdpi.comresearchgate.net

Flame Ionization Gas-Liquid Chromatography

Flame Ionization Gas-Liquid Chromatography (GLC with FID) is a technique that has been applied for the determination of this compound, particularly in formulations like fertilizers. oup.comoup.com

A method for determining this compound in fertilizers at approximately 2.4% involves extracting the herbicide with chloroform (B151607), adding p,p'-methoxychlor as an internal standard, and analyzing the extract by GLC with a hydrogen flame ionization detector. oup.comoup.com The method utilizes a glass column packed with 3% JXR on Gas-Chrom Q. oup.comoup.com This GLC method was found to be a suitable alternative to UV analysis, especially when UV interference from formulation solvents was observed. oup.com

Typical operating conditions for this method included detector temperature of 280°C, injector port temperature of 260°C, and oven temperature of 204°C, with a helium flow rate of 20 ml/min. oup.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide valuable information about the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic compounds like this compound. NMR provides detailed information about the arrangement of atoms within a molecule.

NMR spectrometry has been used in the analysis of this compound and its metabolites. nih.gov For example, NMR was used along with mass and IR spectrometry to analyze urine from a dog that received this compound, helping to identify glucuronide conjugates of hydroxylated this compound metabolites and propose a metabolic pathway. nih.gov

NMR spectroscopy, including 1H and 29Si NMR, is routinely used for the quantitative analysis of microstructure and for structural elucidation in various chemical analyses. osti.govmdpi.comresearchgate.netgoogle.com While specific detailed NMR parameters for this compound's structural elucidation were not extensively provided in the snippets, the general application of NMR for confirming chemical structures and assessing purity is well-established in analytical chemistry. mdpi.comresearchgate.net

Infrared (IR) Spectrometry

Infrared (IR) spectroscopy is a technique used to identify functional groups in molecules by measuring the interaction of infrared radiation with matter. libretexts.org, wikipedia.org When the frequency of the IR radiation matches the vibrational frequency of a bond within the molecule, absorption occurs. wikipedia.org The resulting spectrum, which plots absorbance or transmittance against wavenumber, provides a unique "fingerprint" for each compound. libretexts.org, wikipedia.org

For this compound, IR spectrometry has been utilized in research. For instance, in studies analyzing this compound and its metabolites in biological samples like dog urine, IR spectrometry was employed as one of the analytical techniques to aid in identification and structural analysis of the compounds present. nih.gov Fourier Transform Infrared (FTIR) spectroscopy is a common type of IR spectrometer used in various fields, including chemical analysis. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. uni.lu It is frequently coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) for the separation and subsequent identification and quantification of analytes in complex mixtures. nih.gov,

This compound analysis has extensively utilized mass spectrometry. GC-MS data for this compound is available, showing characteristic intense mass spectral peaks at m/z 93 (100%), 55 (17%), 56 (16%), and 94 (12%). nih.gov LC-MS, particularly high-performance liquid chromatography-mass spectrometry (HPLC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS), are common methods for this compound analysis in various matrices, including water. nih.gov, researchgate.net These hyphenated techniques allow for the separation of this compound from other compounds before its detection and identification by mass spectrometry. LC-MS/MS (tandem mass spectrometry) is also employed for enhanced selectivity and sensitivity in this compound analysis. intersearch.com.au Predicted Collision Cross Section (CCS) values for various this compound adducts, useful in some MS applications, are also available. uni.lu

Sample Preparation and Extraction Techniques (e.g., Solid-Phase Extraction)

Sample preparation is a critical step in analytical procedures, aiming to isolate and concentrate the target analyte while removing interfering substances from the sample matrix. retsch.com, mdpi.com Solid-phase extraction (SPE) is a widely used technique for the extraction and cleanup of this compound from various samples, particularly water and soil. researchgate.net, hitachi-hightech.com, , shimadzu.com, epa.gov

In SPE, the sample is passed through a cartridge or disk containing a solid sorbent material that retains the analyte of interest. epa.gov this compound can be extracted from water samples using SPE cartridges containing a chemically bonded C18 organic phase or universal polymeric reversed-phase sorbent. epa.gov, ca.gov After the this compound is retained on the sorbent, interfering compounds are washed away, and the this compound is then eluted using a suitable solvent, such as methanol (B129727) or acetonitrile. hitachi-hightech.com, epa.gov

SPE procedures for this compound analysis often involve filtering the sample, adjusting the pH, and then passing the sample through the conditioned SPE cartridge. researchgate.net, ca.gov Following extraction, the eluent is typically concentrated before analysis by techniques like HPLC-UV or LC-MS. epa.gov, epa.gov Research has explored different SPE sorbents, including C18, PS2, Oasis hydrophilic lipophilic-balanced (HLB), AC2, and graphitized carbon black (GCB), to optimize the extraction of various pesticides, including substituted ureas like this compound, from water samples. researchgate.net, Tandem extraction using a combination of sorbents can be beneficial for extracting a wider range of compounds. researchgate.net

Other extraction methods mentioned in the context of this compound or similar compounds include solvent extraction, such as using chloroform (CHCl3) for extracting this compound from fertilizers, often followed by gas-liquid chromatography (GLC) analysis. oup.com Soxhlet extraction with methylene (B1212753) chloride followed by UV spectrophotometric determination was also a previously used method for this compound in fertilizers, although it could be subject to interference. oup.com

Method Validation and Quality Control in Research Settings

Method validation is an essential process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose, ensuring the generation of consistent, reliable, and accurate data. researchgate.net, americanpharmaceuticalreview.com Key parameters evaluated during method validation include accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range. researchgate.net, americanpharmaceuticalreview.com Quality control (QC) procedures are implemented alongside validated methods to monitor the performance of the analytical system and ensure the quality of the results obtained in research settings. epa.gov

For this compound analysis in research, method validation studies are conducted to determine the accuracy and precision of the analytical procedure in specific matrices. epa.gov For example, a method validation study for this compound in freshwater using liquid chromatography (LC) with a UV/VIS detector involved fortifying freshwater samples at different concentrations to assess the method's performance across a relevant range. epa.gov, epa.gov

Quality control samples, such as method blanks and calibration standards, are analyzed along with research samples to assess the accuracy and precision of the method during routine analysis. epa.gov The limit of quantitation (LOQ) is determined from a matrix blank and a low-concentration standard. epa.gov Repeatability of measurements is also assessed as part of method validation and quality control, demonstrating the consistency of results when the analysis is repeated multiple times under the same conditions. shimadzu.com

Validation ensures that the method can unequivocally assess the analyte in the presence of other components (specificity). americanpharmaceuticalreview.com For chromatographic methods used in research, this involves demonstrating sufficient separation of this compound from potential interferences. shimadzu.com Regular calibration against certified reference materials (CRMs) and validation using peer-reviewed protocols are crucial for ensuring reproducibility and reliability of research findings.

Data Table: Selected Analytical Parameters for this compound Analysis

While specific detailed data tables for this compound analysis across all mentioned methods are not consistently available in the search results in a format suitable for direct extraction into interactive tables, the following summarizes some reported analytical parameters:

| Analytical Method | Matrix | Detection Limit / Target Value | Notes | Source |

| HPLC-UV | Drinking Water | 0.067 ug/L | EPA-OGWDW/TSC 532 method | nih.gov |

| HPLC-MS | Water | 0.0084 ug/L | USGS-NWQL O-2060-01 method | nih.gov |

| HPLC-UV | Freshwater | 31.18 mg/L (LOQ) | Method validation study, quantitation by external standard technique | epa.gov |

| LC-HRMS | Water | 0.006–0.0154 µg/L (LOQ) | Multi-residue method with SPE | researchgate.net |

| HPLC-DAD | Water | 0.003 mg/L (1/100 of target) | Target value for accuracy, requires 500x concentration by SPE | hitachi-hightech.com, shimadzu.com |

| GLC-FID | Fertilizers | Not provided | Using p,p'-methoxychlor as internal standard | oup.com |

Note: Detection limits and quantitation limits can vary depending on the specific instrument, matrix, and method employed.

Vii. Historical Research on Siduron Efficacy and Application

Early Research on Selective Herbicide Activity

Early research established siduron's selective activity, noting its ability to injure warm-season grasses such as bermudagrass, zoysiaggrass, and St. Augustine grass at relatively low rates, while cool-season grasses like Kentucky bluegrass and tall fescue showed high tolerance even at much higher rates. ucr.edu Studies conducted at the University of California, Riverside, confirmed that common and hybrid bermudagrasses were injured by this compound rates as low as six lbs. active ingredient per acre, while Kentucky bluegrass and tall fescue remained uninjured at rates up to 30 lbs. per acre. ucr.edu This differential susceptibility formed the basis for its use in controlling bermudagrass invasion in cool-season turf. ucr.edu Greenhouse and controlled environment studies indicated that the basis for this selectivity was not differential absorption rates between cool- and warm-season grasses. ucr.edu

Evolution of Application Rates and Frequencies in Turfgrass Management

Over time, research has explored various application rates and frequencies for this compound in turfgrass. Early studies investigated rates as high as 30 lbs per acre for controlling bermudagrass in cool-season turf. ucr.edu For pre-emergence crabgrass control in newly seeded cool-season turf, a rate of 6.0 lb ai/A has been suggested for best results, although lower rates may result in less consistent control. rutgers.edu Research has also examined the safety of this compound on creeping bentgrass seedlings at rates ranging from 6.0 to 8.0 pounds a.i./acre. psu.edu More recent research has explored novel approaches, including frequent, low-dose this compound applications for season-long crabgrass control on creeping bentgrass greens, with studies showing efficacy at seasonal cumulative rates between 17 and 65 kg ai ha⁻¹. cambridge.org

Comparative Efficacy Studies with Other Herbicides

Comparative studies have evaluated this compound's efficacy against other herbicides for weed control in turfgrass. This compound is primarily used for pre-emergence control of annual grasses like crabgrass and has limited post-emergence activity. ashs.orgashs.org Compared to mesotrione, this compound generally provides less consistent pre-emergence crabgrass control at lower rates and is less effective for controlling goosegrass or broadleaf weeds. rutgers.edu However, this compound is noted as being safe to apply when seeding many cool-season turfgrass species, a key advantage over many other pre-emergence herbicides. rutgers.edupurdue.edu Research comparing this compound to newer herbicides like methiozolin (B1249797) for smooth crabgrass control has shown varying results depending on application timing and frequency. cambridge.org

Long-term Field Trials and Observational Studies on Turfgrass Response

Long-term field trials have provided valuable insights into the performance of this compound and the response of turfgrass. Studies have investigated the use of this compound for controlling bermudagrass invasion in creeping bentgrass greens over multiple years. ucr.edu These trials observed that higher this compound rates reduced the length of invading bermudagrass stolons and prevented nodal rooting, although repeated applications were necessary to maintain root inhibition. ucr.edu Observational studies have also contributed to understanding turfgrass tolerance and weed control efficacy under various conditions. For instance, research has examined the tolerance of tall fescue seedlings to this compound applied at seeding, noting that while generally safe, very high rates could potentially reduce seedling emergence and increase abnormal seedlings. ashs.org

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and chromatographic methods for characterizing Siduron’s purity and structural integrity in experimental settings?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used to quantify this compound’s purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity . For reproducibility, ensure calibration against certified reference materials (CRMs) and validate results using peer-reviewed protocols, such as those outlined in the Beilstein Journal of Organic Chemistry .

Q. How do researchers ensure this compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer: Accelerated stability studies involve exposing this compound to controlled stressors (e.g., UV light, oxidative agents) and analyzing degradation products via gas chromatography-mass spectrometry (GC-MS). Statistical tools like ANOVA are applied to compare degradation rates across conditions .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s herbicidal efficacy while minimizing non-target plant species toxicity?

- Methodological Answer: A factorial design with randomized block trials is recommended. Variables include this compound concentration (0.1–10 ppm), soil type, and plant species (target vs. non-target). Dose-response curves and EC50 calculations should be validated using nonlinear regression models . Reference frameworks like PICO (Population: Festuca arundinacea; Intervention: this compound application; Comparison: Untreated controls; Outcome: Biomass reduction) ensure hypothesis specificity .

Q. How can contradictory data on this compound’s environmental half-life in aquatic vs. terrestrial systems be reconciled?

- Methodological Answer: Meta-analytical approaches integrate secondary data from peer-reviewed studies, applying heterogeneity tests (e.g., Cochran’s Q) to identify confounding variables (e.g., organic matter content, microbial activity). Sensitivity analyses isolate factors contributing to discrepancies, such as methodological differences in half-life measurement (e.g., radiolabeled vs. HPLC-based assays) .

Q. What in silico models predict this compound’s interactions with non-target plant species’ metabolic pathways?

- Methodological Answer: Molecular docking simulations using software like AutoDock Vina can model this compound’s binding affinity to enzymes (e.g., acetolactate synthase). Validate predictions with transcriptomic data from RNA-seq experiments on exposed plant tissues .

Data Analysis and Interpretation

Q. Which statistical methods are appropriate for analyzing dose-dependent phytotoxic effects of this compound?

- Methodological Answer: Generalized linear mixed models (GLMMs) account for nested variables (e.g., repeated measurements across plant growth stages). Pairwise comparisons with Tukey’s HSD test adjust for Type I errors. Open-source tools like R’s lme4 package facilitate implementation .

Q. How should researchers address low reproducibility in this compound’s soil adsorption coefficients (Kd) across studies?